Cas no 2098095-36-2 (1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one)

1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one structure
2098095-36-2 structure
Product name:1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
CAS No:2098095-36-2
MF:C10H14N2O2S
Molecular Weight:226.295361042023
CID:5733545
PubChem ID:121205431

1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one 化学的及び物理的性質

名前と識別子

    • 1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2h-cyclopenta[d]pyrimidin-2-one
    • F1967-3360
    • 2098095-36-2
    • AKOS026714271
    • 1-(1-hydroxypropan-2-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
    • 1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
    • インチ: 1S/C10H14N2O2S/c1-6(5-13)12-8-4-2-3-7(8)9(15)11-10(12)14/h6,13H,2-5H2,1H3,(H,11,14,15)
    • InChIKey: HAJUHVPFRAGNPG-UHFFFAOYSA-N
    • SMILES: C(N1C(NC(=S)C2CCCC1=2)=O)(C)CO

計算された属性

  • 精确分子量: 226.07759887g/mol
  • 同位素质量: 226.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 351
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 84.7Ų

じっけんとくせい

  • 密度みつど: 1.37±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 6.61±0.20(Predicted)

1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1967-3360-1g
1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
2098095-36-2 95%+
1g
$335.0 2023-09-06
Life Chemicals
F1967-3360-2.5g
1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
2098095-36-2 95%+
2.5g
$670.0 2023-09-06
TRC
H114441-1g
1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2h-cyclopenta[d]pyrimidin-2-one
2098095-36-2
1g
$ 475.00 2022-06-04
TRC
H114441-500mg
1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2h-cyclopenta[d]pyrimidin-2-one
2098095-36-2
500mg
$ 320.00 2022-06-04
TRC
H114441-100mg
1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2h-cyclopenta[d]pyrimidin-2-one
2098095-36-2
100mg
$ 95.00 2022-06-04
Life Chemicals
F1967-3360-0.5g
1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
2098095-36-2 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F1967-3360-0.25g
1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
2098095-36-2 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F1967-3360-5g
1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
2098095-36-2 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F1967-3360-10g
1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
2098095-36-2 95%+
10g
$1407.0 2023-09-06

1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one 関連文献

1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-oneに関する追加情報

Introduction to 1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one (CAS No. 2098095-36-2)

1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, characterized by its cyclopenta[d]pyrimidine core structure, which is a fused bicyclic system incorporating a pyrimidine ring. The presence of a thioxo group at the 4-position and a 1-hydroxypropan-2-yl side chain at the 1-position introduces unique electronic and steric properties that make this molecule of considerable interest for drug discovery applications.

The CAS No. 2098095-36-2 assigned to this compound underscores its distinct chemical identity and facilitates its identification in scientific literature and databases. The molecular framework of 1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one suggests potential interactions with biological targets due to its ability to engage in hydrogen bonding and other non-covalent interactions. These characteristics are particularly relevant in the context of developing novel therapeutic agents.

In recent years, there has been growing interest in exploring derivatives of cyclopenta[d]pyrimidine as scaffolds for pharmacological intervention. The thioxo group within the molecule imparts electrophilic properties that can be exploited for covalent binding to biological targets or for modulating enzyme activity. Meanwhile, the 1-hydroxypropan-2-yl side chain contributes to solubility and metabolic stability, which are critical factors in drug design. These features make this compound a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of 1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is its potential application in addressing unmet medical needs. Current research in the field of heterocyclic chemistry has demonstrated that modifications within the cyclopenta[d]pyrimidine core can lead to compounds with enhanced biological activity. For instance, studies have shown that derivatives of this class exhibit inhibitory effects on certain kinases and enzymes implicated in inflammatory and neoplastic processes.

The hexahydro prefix indicates that the cyclopenta ring is fully saturated, which can influence the compound's conformational flexibility and thereby its binding affinity to biological targets. This structural feature is often exploited in drug design to optimize interactions with proteins or nucleic acids. Additionally, the presence of both polar (hydroxyl) and non-polar (alkyl) functional groups enhances the compound's solubility profile across different biological compartments.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high precision. Molecular docking studies have suggested that 1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one may interact with specific residues in target proteins through hydrogen bonding networks and hydrophobic interactions. These insights are crucial for designing analogs with improved pharmacokinetic properties.

The synthesis of this compound presents an intriguing challenge due to its complex stereochemistry. However, recent methodologies have made significant strides in facilitating access to such molecules through multi-step synthetic routes involving transition-metal catalysis or enzymatic transformations. These advances not only enhance synthetic efficiency but also allow for greater structural diversity during lead optimization.

In conclusion, 1-(1-hydroxypropan - 2 - yl ) - 4 - thioxo - 1 , 3 , 4 , 5 , 6 , 7 - hexahydro - 2 H - cyclopenta [ d ] pyrimidin - 2 - one ( CAS No . 2098095 - 36 - 2 ) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and stereochemical features positions it as a valuable scaffold for further exploration in drug discovery efforts aimed at addressing critical unmet medical needs.

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